N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Description
N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
Research has been conducted on various analogues based on quinazolinone scaffolds, demonstrating significant anticancer activity. For instance, a novel series involving the quinazolinone framework showed extensive antitumor efficiency against multiple cell lines, including renal and lung cancer cell lines. These compounds have been evaluated for their anticancer activity using in vitro assays against a panel of cancer cell types, highlighting their potential as therapeutic agents in cancer treatment (Mohamed et al., 2016). Similarly, another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity, further emphasizing the therapeutic potential of quinazolinone derivatives in oncology (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Applications
Quinazolinones and their derivatives have also been explored for their antimicrobial properties. For example, the synthesis of new heterocyclic compounds based on the furothiazolo pyrimido quinazolinone framework has been reported, with some derivatives exhibiting excellent growth inhibition of bacteria and fungi (A. Abu‐Hashem, 2018). This suggests a potential application of these compounds in addressing microbial infections.
Molecular Synthesis Techniques
Research on the synthesis of quinazolinone derivatives provides insights into novel methodologies for creating compounds with potential biological activities. For instance, reactions of 2-aminothiobenzamide with isocyanates have led to new synthesis approaches for dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds, showcasing innovative synthetic pathways that could be utilized in drug development (C. Shiau et al., 1989).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-5-10-19-24(31)29-22(26-19)17-13-7-8-14-18(17)27-25(29)32-20(6-2)23(30)28-21-15(3)11-9-12-16(21)4/h7-9,11-14,19-20H,5-6,10H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSNAVHHDKHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide |
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